N-benzyl-4-(benzyloxy)-N-methylbenzamide
Description
N-Benzyl-4-(benzyloxy)-N-methylbenzamide is a benzamide derivative featuring dual benzyl substituents on the amide nitrogen and a benzyloxy group at the para position of the aromatic ring.
Properties
Molecular Formula |
C22H21NO2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-benzyl-N-methyl-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C22H21NO2/c1-23(16-18-8-4-2-5-9-18)22(24)20-12-14-21(15-13-20)25-17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3 |
InChI Key |
BZCZKTCADXGGOK-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Alkyl vs. Aromatic Substituents: 4-(Benzyloxy)-N-butylbenzamide (CAS: 84403-54-3) replaces the N-benzyl-N-methyl groups with a butyl chain. N-Methoxy-N-methyl-4-phenylmethoxybenzamide (CAS: 252199-28-3) introduces methoxy and methyl groups on the amide nitrogen. The methoxy group increases electron density, altering reactivity in nucleophilic substitutions .
- Functional Group Variations: Sulfonamide Derivatives (e.g., compounds 21a–21d in and ): Replacement of the benzamide with sulfonamide groups enhances hydrogen-bonding capacity, improving binding affinity in biological targets like MCL-1/BCL-2 inhibitors. However, this modification may reduce metabolic stability due to increased polarity .
Comparative Data Tables
Table 1: Substituent Impact on Key Properties
*Yields inferred from analogous synthesis methods.
†Yield range from and .
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